OH Radical Reactivity: MVT Is 4.4× More Reactive Than Nopinone and Positioned Between the Two Comparator Terpene Oxidation Products
In a direct head-to-head study, the OH radical reaction rate constant (kOH) of 5-methyl-5-vinyltetrahydrofuran-2-ol (MVT) was determined by long-path FTIR spectroscopy to be (7.4 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to (1.7 ± 0.2) × 10⁻¹¹ for nopinone and (1.1 ± 0.3) × 10⁻¹⁰ for 3-isopropenyl-6-oxoheptanal (IPOH) under identical conditions (740 ± 5 Torr, 298 ± 5 K) [1]. MVT thus exhibits intermediate OH reactivity: 4.4-fold higher than nopinone but 33% lower than IPOH. This quantitative ranking is essential for selecting the appropriate surrogate or standard when modeling atmospheric oxidation cascades of biogenic volatile organic compounds.
| Evidence Dimension | Second-order rate constant for gas-phase reaction with OH radical (kOH) |
|---|---|
| Target Compound Data | kOH = (7.4 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Nopinone: kOH = (1.7 ± 0.2) × 10⁻¹¹; IPOH: kOH = (1.1 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | MVT is 4.4× more reactive than nopinone; 0.67× relative to IPOH |
| Conditions | 740 ± 5 Torr, 298 ± 5 K; long-path FTIR spectroscopy; relative rate method |
Why This Matters
For atmospheric modeling and chamber studies, using nopinone as a proxy for MVT would underestimate OH sink reactivity by a factor of >4, biasing tropospheric lifetime calculations and secondary organic aerosol formation predictions.
- [1] Calogirou, A., Jensen, N. R., Nielsen, C. J., Kotzias, D., & Hjorth, J. (1999). Gas-phase reactions of nopinone, 3-isopropenyl-6-oxo-heptanal, and 5-methyl-5-vinyltetrahydrofuran-2-ol with OH, NO₃, and ozone. Environmental Science & Technology, 33(3), 453–460. View Source
